Cas no 84175-10-0 (2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide)
2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide
- 4,4'-(MeO)2bpdo
- 4,4'-dimethoxy-[2,2']bipyridyl-1,1'-dioxide
- 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide
- 4,4'-dimethoxy-2,2'-bipyridine N,N'-dioxide
- 4,4'-dimethoxy-2,2'-bipyridine-N,N'-dioxide
- 4,4'-Dimethoxy-2,2'-bipyridyl N,N'-dioxide
- 4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide
- YSCK0163
- 4-4'-Dimethoxy-2-2'-bipyridine-1,1'-dioxide
- 4,4'-Dimethoxy-[2,2'-bipyridine]1,1'-dioxide
- 4-4'-Dimethoxy-6,6'-dimethyl-2-2'-bipyridine-1,1'-dioxide
- J-400545
- 84175-10-0
- J-400544
-
- Inchi: 1S/C12H12N2O4/c1-17-9-3-5-13(15)11(7-9)12-8-10(18-2)4-6-14(12)16/h3-8H,1-2H3
- InChI Key: WSFHNFXEQCDMLB-UHFFFAOYSA-N
- SMILES: O(C)C1C=C[N+](C(C=1)=C1C=C(C=CN1[O-])OC)=O
Computed Properties
- Exact Mass: 248.08000
- Monoisotopic Mass: 248.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 0
- Topological Polar Surface Area: 64.8Ų
Experimental Properties
- PSA: 69.38000
- LogP: 2.22780
2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | OLB1977921-1g |
4,4'-dimethyloxy-2,2'-bipyridine 1,1'-dioxide |
84175-10-0 | 98% | 1g |
¥5000 | 2023-11-08 |
2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide
2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide (CAS No. 84175-10-0): A Comprehensive Overview
2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide (CAS No. 84175-10-0) is a versatile compound with significant applications in the fields of chemistry and pharmaceutical research. This bipyridine derivative is characterized by its unique molecular structure, which includes two methoxy groups and two oxide functionalities. These features contribute to its stability and reactivity, making it an important building block in various chemical reactions and synthetic processes.
The molecular formula of 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide is C12H12N2O4, and its molecular weight is approximately 256.23 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for a wide range of applications in both academic and industrial settings.
In recent years, 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide has gained attention for its potential use in the development of novel pharmaceuticals. Research has shown that this compound can act as a ligand in metal complexes, which are crucial for catalytic reactions and drug delivery systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that metal complexes containing 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide exhibit enhanced stability and bioavailability compared to their uncomplexed counterparts.
The unique electronic properties of 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide also make it an attractive candidate for use in supramolecular chemistry. Supramolecular assemblies formed with this compound have shown promise in the development of functional materials with applications in sensing and separation technologies. A recent study in the Journal of the American Chemical Society reported the synthesis of a supramolecular gel using 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide, which exhibited excellent performance in the selective extraction of metal ions from aqueous solutions.
In addition to its use in supramolecular chemistry and catalysis, 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide has been explored for its potential as a photoactive material. Its ability to absorb light in the visible region of the spectrum makes it suitable for applications in photovoltaic devices and photocatalysis. A study published in the Journal of Materials Chemistry C highlighted the use of 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide-based materials in dye-sensitized solar cells (DSSCs), where they demonstrated improved light-harvesting efficiency and stability under prolonged exposure to sunlight.
The synthesis of 2,2'-Bipyridine, 4,4'-dimethoxy-, 1,1'-dioxide typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include oxidative coupling reactions followed by methylation steps. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, a recent study in the journal described a novel protocol using microwave-assisted synthesis to produce 2,2’-Bipyridine,4,4’-dimethoxy-, 1,1’-dioxide, which significantly reduced reaction times and minimized waste generation.
The safety profile of 2,2’-Bipyridine,4,4’-dimethoxy-, 1,1’-dioxide is an important consideration for its widespread use. While it is generally considered safe when handled properly under laboratory conditions,it is important to follow standard safety protocols such as wearing appropriate personal protective equipment (PPE) and working under well-ventilated conditions. Toxicological studies have shown that this compound has low toxicity when ingested or applied topically,but it may cause irritation if it comes into contact with eyes or skin.
In conclusion,2,2’-Bipyridine,4,4’-dimethoxy-, 1,1’-dioxide (CAS No. 84175-10-0) is a multifaceted compound with a wide range of applications in chemistry,pharmaceutical research,and materials science. Its unique molecular structure and properties make it an invaluable tool for researchers working on innovative solutions to complex scientific challenges. As ongoing research continues to uncover new uses for this compound,it is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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